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Compound of Interest

Compound Name:
3-(4-methylphenyl)-1H-pyrazole-5-

carboxylic acid

Cat. No.: B188164 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds in

medicinal chemistry and drug development, exhibiting a wide range of biological activities.

Accurate structural characterization is fundamental to understanding their structure-activity

relationships (SAR) and ensuring the identity and purity of synthesized compounds. Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable

analytical techniques for the unambiguous elucidation of these molecules. This document

provides detailed application notes and experimental protocols for the characterization of

pyrazole carboxylic acids using ¹H NMR, ¹³C NMR, 2D NMR, and Electrospray Ionization Mass

Spectrometry (ESI-MS).

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Application Note: Structural Elucidation by NMR
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For pyrazole carboxylic acids, NMR is used to determine the substitution pattern on

the pyrazole ring, confirm the presence of the carboxylic acid group, and assign the chemical

structure.
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¹H NMR Spectroscopy: Proton NMR spectra reveal the number of different types of protons,

their electronic environment, and their connectivity. The carboxylic acid proton (–COOH) is

highly diagnostic, appearing as a very broad singlet at a downfield chemical shift (typically

10-13 ppm). Protons on the pyrazole ring have characteristic chemical shifts that are

influenced by the position of the carboxylic acid and other substituents.

¹³C NMR Spectroscopy: Carbon NMR provides information on the number and type of

carbon atoms. The carbonyl carbon of the carboxylic acid is typically observed in the 160-

185 ppm region. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are distinct

and aid in confirming the substitution pattern.

2D NMR Spectroscopy (COSY, HSQC, HMBC): For complex substitution patterns or

unambiguous assignment, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,

typically through three bonds (³JHH), helping to map out proton-proton spin systems within

the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon

atoms they are directly attached to (¹JCH).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two or three bonds (²JCH, ³JCH), which is crucial for connecting different

fragments of the molecule and confirming the position of substituents that lack protons,

such as the carboxylic acid group.

Data Presentation: Typical NMR Chemical Shifts
The following tables summarize typical chemical shift ranges for pyrazole carboxylic acids

dissolved in DMSO-d₆. Note that these values can vary based on substitution and solvent.

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges
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Proton Type
Chemical Shift
(ppm)

Multiplicity Notes

Carboxylic Acid (-
COOH)

10.0 - 13.5 Broad Singlet

Position is
concentration and
solvent dependent.
May exchange with
D₂O.

Pyrazole N-H 12.0 - 14.0 Broad Singlet

Often broad and may

not be observed due

to exchange.

Pyrazole C-H 6.0 - 8.5 Singlet, Doublet

Exact position

depends on

substituents and

isomerism.

| Substituent Protons | 0.5 - 8.0 | Varies | Dependent on the specific alkyl or aryl substituents. |

Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges

Carbon Type Chemical Shift (ppm) Notes

Carboxylic Acid (-COOH) 160 - 185
Position is relatively
insensitive to substitution
on the ring.

Pyrazole C3/C5 130 - 160
Chemical shifts are sensitive to

the position of substituents.

Pyrazole C4 100 - 120
Typically the most upfield of

the pyrazole ring carbons.

| Substituent Carbons | 10 - 150 | Dependent on the specific alkyl or aryl substituents. |

Protocol: NMR Sample Preparation and Data Acquisition
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This protocol outlines the steps for preparing a sample and acquiring standard 1D and 2D NMR

spectra.

1. Sample Preparation

Weigh Sample: Accurately weigh 5-25 mg of the pyrazole carboxylic acid sample for ¹H

NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

Select Solvent: Choose a suitable deuterated solvent in which the sample is soluble (e.g.,

DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it

helps in observing the acidic proton.

Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex

or gently sonicate the vial to ensure the sample is completely dissolved.

Filter Sample: To remove any particulate matter, filter the solution through a small plug of

glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. Solid

particles can severely degrade the spectral quality.

Add Internal Standard (Optional): If quantitative analysis or a precise chemical shift

reference is needed, add a small amount of an internal standard (e.g., Tetramethylsilane -

TMS).

Cap and Label: Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

Instrument Setup: Insert the sample into the NMR spectrometer.

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform

automated or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Load a standard 1D proton experiment.

Set appropriate parameters (e.g., spectral width, number of scans, relaxation delay).
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Acquire the spectrum. A few scans are typically sufficient.

¹³C NMR Acquisition:

Load a standard 1D proton-decoupled carbon experiment (e.g., zgpg30).

Set parameters. A longer acquisition time (more scans) will be needed compared to ¹H

NMR due to the low natural abundance of ¹³C.

2D NMR Acquisition (as needed):

Load standard pulse sequences for COSY, HSQC, and HMBC experiments.

Use default parameter sets and adjust the spectral widths (F1 and F2) to encompass all

relevant signals.

Acquire the 2D spectra. These experiments will require longer acquisition times than 1D

spectra.

Data Processing:

Apply Fourier transform, phase correction, and baseline correction to all acquired spectra.

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52

ppm.

Visualization: NMR Experimental Workflow
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Caption: Workflow for NMR analysis of pyrazole carboxylic acids.

Part 2: Mass Spectrometry (MS)
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Application Note: Molecular Weight and Fragmentation
Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a

compound and providing structural information through fragmentation analysis. For pyrazole

carboxylic acids, which are polar and often non-volatile, Electrospray Ionization (ESI) is the

preferred ionization method.

Molecular Weight Determination: ESI-MS provides a precise molecular weight for the

analyte. In negative ion mode ([M-H]⁻), the carboxylic acid is readily deprotonated, typically

yielding an intense signal corresponding to the molecular weight minus one. In positive ion

mode ([M+H]⁺), protonation usually occurs on one of the pyrazole nitrogen atoms. Adducts

with solvent ions (e.g., [M+Na]⁺, [M+K]⁺) are also commonly observed.

Structural Confirmation via Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS)

involves selecting the molecular ion (e.g., [M-H]⁻) and subjecting it to Collision-Induced

Dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm

the structure. Key fragmentation pathways for pyrazole carboxylic acids include:

Loss of CO₂ (44 Da): A characteristic fragmentation for deprotonated carboxylic acids is

the neutral loss of carbon dioxide from the [M-H]⁻ ion.

Loss of H₂O (18 Da): Loss of water can occur from the [M+H]⁺ ion.

Ring Cleavage: The pyrazole ring can fragment through the expulsion of stable neutral

molecules like HCN (27 Da) or N₂ (28 Da).

Data Presentation: Common MS Observations
Table 3: Common Ions Observed in ESI-MS
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Ion Type Mode m/z Value Notes

[M-H]⁻ Negative MW - 1
Often the base
peak due to the
acidic proton.

[M+H]⁺ Positive MW + 1
Protonation on a

pyrazole nitrogen.

[M+Na]⁺ Positive MW + 23
Common sodium

adduct.

[M+K]⁺ Positive MW + 39
Common potassium

adduct.

| [M-H+2Na]⁺ | Positive | MW + 45 | Can be observed for carboxylic acids. |

Table 4: Characteristic Mass Spectrometry Fragmentation

Precursor Ion Fragmentation Neutral Loss (Da) Typical Fragment

[M-H]⁻ Decarboxylation 44 (CO₂) [M-H-CO₂]⁻

[M+H]⁺ Loss of water 18 (H₂O) [M+H-H₂O]⁺

[M+H]⁺ Loss of formic acid 46 (HCOOH) [M+H-HCOOH]⁺

Pyrazole Ring
Loss of hydrogen

cyanide
27 (HCN) Varies

| Pyrazole Ring | Loss of nitrogen gas | 28 (N₂) | Varies |

Protocol: LC-MS Sample Preparation and Data
Acquisition
This protocol is for the analysis of pyrazole carboxylic acids using Liquid Chromatography

coupled with ESI-Mass Spectrometry (LC-MS).

1. Sample Preparation
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Prepare Stock Solution: Weigh ~1 mg of the sample and dissolve it in a suitable solvent

(e.g., methanol, acetonitrile) to make a stock solution of ~1 mg/mL.

Dilute Sample: Dilute the stock solution with the mobile phase (e.g., a mixture of water and

acetonitrile with 0.1% formic acid or ammonium acetate) to a final concentration of 1-50

µg/mL. Formic acid aids protonation for positive mode, while a neutral or slightly basic

mobile phase is better for negative mode.

Filter Sample: Filter the final diluted sample through a 0.2 µm syringe filter into an

autosampler vial to prevent clogging of the LC system.

Avoid Contaminants: Ensure all solvents are LC-MS grade. Avoid non-volatile salts (e.g.,

phosphates, sulfates) and detergents, as they can suppress the ESI signal and contaminate

the instrument.

2. LC-MS Data Acquisition

LC Method:

Equilibrate a suitable C18 reversed-phase column with the initial mobile phase conditions.

Inject 1-10 µL of the prepared sample.

Run a gradient elution, typically starting with a high percentage of aqueous mobile phase

(e.g., 95% water with 0.1% formic acid) and ramping to a high percentage of organic

mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

MS Method (Full Scan):

Set the ESI source to either positive or negative ion mode. It is often beneficial to run the

sample in both modes.

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows).

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-

1000).

MS/MS Method (Tandem MS):
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Set up a data-dependent acquisition (DDA) method or a targeted MS/MS experiment.

In the DDA method, the instrument will automatically select the most intense ions from the

full scan spectrum for fragmentation.

Apply a collision energy (typically 10-40 eV) in the collision cell (using argon or nitrogen as

the collision gas) to induce fragmentation.

Acquire the fragment ion spectra.

Data Analysis:

Extract the ion chromatogram for the expected m/z of the molecular ion to confirm its

presence and retention time.

Analyze the full scan mass spectrum to identify the molecular ion ([M-H]⁻ or [M+H]⁺) and

any adducts.

Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the

structure.

Visualization: Mass Spectrometry Experimental
Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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